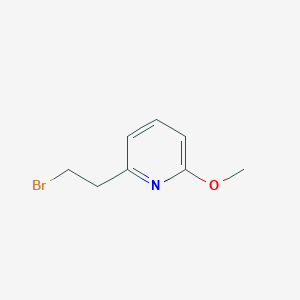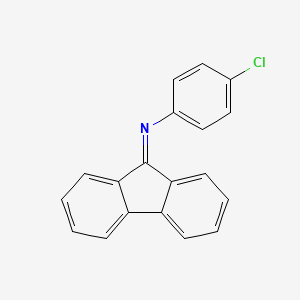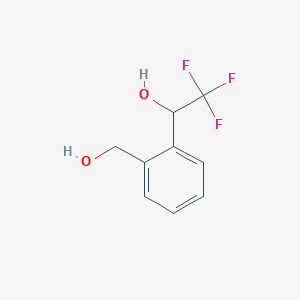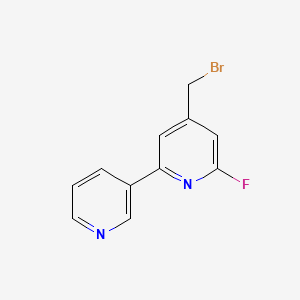
4-(Bromomethyl)-6-fluoro-2,3'-bipyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Bromomethyl)-6-fluoro-2,3’-bipyridine is a heterocyclic organic compound that features a bromomethyl group and a fluorine atom attached to a bipyridine scaffold
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Bromomethyl)-6-fluoro-2,3’-bipyridine typically involves the bromination of a suitable precursor. One common method involves the bromination of 6-fluoro-2,3’-bipyridine using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions . The reaction proceeds via a radical mechanism, resulting in the selective bromination at the methyl position.
Industrial Production Methods
Industrial production of 4-(Bromomethyl)-6-fluoro-2,3’-bipyridine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Analyse Des Réactions Chimiques
Types of Reactions
4-(Bromomethyl)-6-fluoro-2,3’-bipyridine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new C-N, C-S, or C-O bonds.
Cross-Coupling Reactions: The compound can participate in Suzuki-Miyaura or Heck coupling reactions, where the bromine atom is replaced by an aryl or vinyl group.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding aldehydes or carboxylic acids, and reduction to form the corresponding methyl derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like DMF or DMSO.
Cross-Coupling Reactions: Palladium catalysts, boronic acids, or alkenes in the presence of bases like potassium carbonate or cesium carbonate.
Oxidation and Reduction: Oxidizing agents like PCC or KMnO4, and reducing agents like LiAlH4 or NaBH4.
Major Products
Nucleophilic Substitution: Formation of substituted bipyridines with various functional groups.
Cross-Coupling Reactions: Formation of biaryl or styrene derivatives.
Oxidation and Reduction: Formation of aldehydes, carboxylic acids, or methyl derivatives.
Applications De Recherche Scientifique
4-(Bromomethyl)-6-fluoro-2,3’-bipyridine has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, including anti-cancer and anti-viral compounds.
Materials Science: The compound is used in the development of organic semiconductors and light-emitting materials for electronic devices.
Organic Synthesis: It acts as an intermediate in the synthesis of complex organic molecules and natural products.
Biological Studies: The compound is used in the study of enzyme inhibitors and receptor ligands.
Mécanisme D'action
The mechanism of action of 4-(Bromomethyl)-6-fluoro-2,3’-bipyridine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromomethyl group can form covalent bonds with nucleophilic residues in proteins, while the fluorine atom can enhance binding affinity through hydrogen bonding or hydrophobic interactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Bromomethyl)-2,3’-bipyridine: Lacks the fluorine atom, which may affect its reactivity and binding properties.
6-Fluoro-2,3’-bipyridine: Lacks the bromomethyl group, limiting its use in nucleophilic substitution reactions.
4-(Chloromethyl)-6-fluoro-2,3’-bipyridine: Similar structure but with a chlorine atom instead of bromine, which may alter its reactivity and selectivity.
Uniqueness
4-(Bromomethyl)-6-fluoro-2,3’-bipyridine is unique due to the presence of both bromomethyl and fluorine substituents, which provide a balance of reactivity and stability. The bromomethyl group allows for versatile functionalization through nucleophilic substitution, while the fluorine atom enhances binding affinity and metabolic stability in biological applications .
Propriétés
Formule moléculaire |
C11H8BrFN2 |
|---|---|
Poids moléculaire |
267.10 g/mol |
Nom IUPAC |
4-(bromomethyl)-2-fluoro-6-pyridin-3-ylpyridine |
InChI |
InChI=1S/C11H8BrFN2/c12-6-8-4-10(15-11(13)5-8)9-2-1-3-14-7-9/h1-5,7H,6H2 |
Clé InChI |
ZAMCYQFMQHMGFR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CN=C1)C2=NC(=CC(=C2)CBr)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


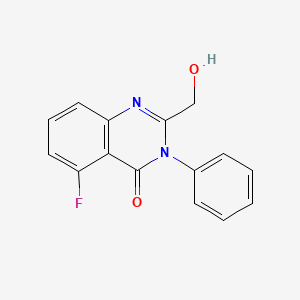
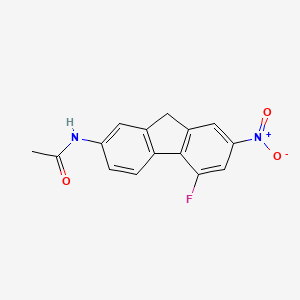
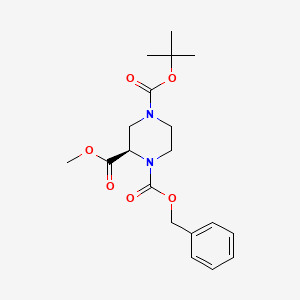
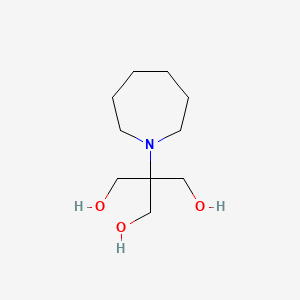
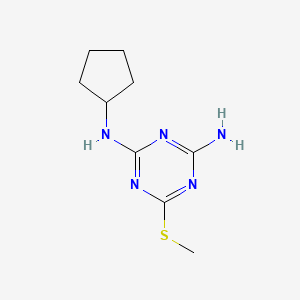
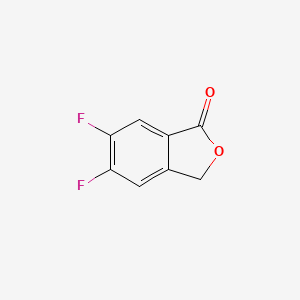

![3-Bromo-2-{[(e)-(4-nitrophenyl)methylidene]amino}-9h-fluoren-9-one](/img/structure/B13133885.png)

![1-Amino-4-[(1,3-benzothiazol-2-yl)amino]anthracene-9,10-dione](/img/structure/B13133889.png)
